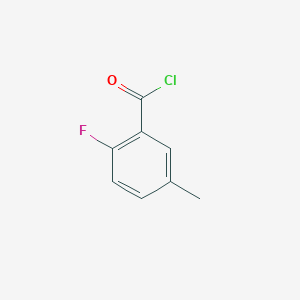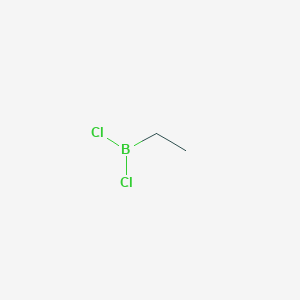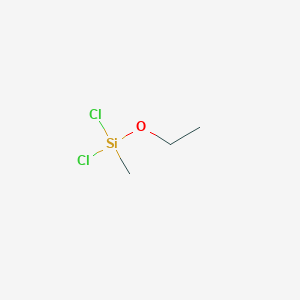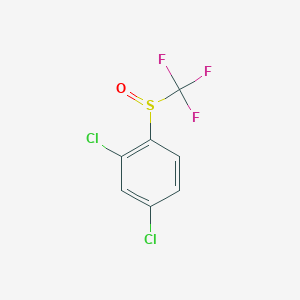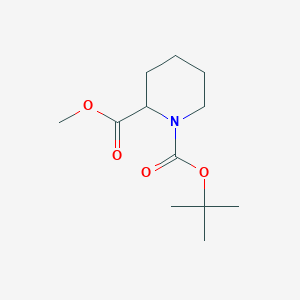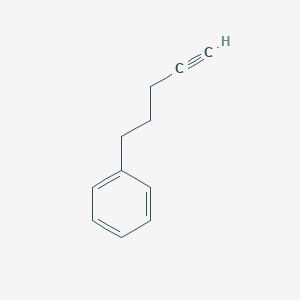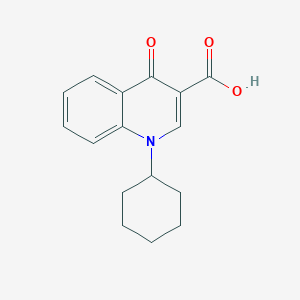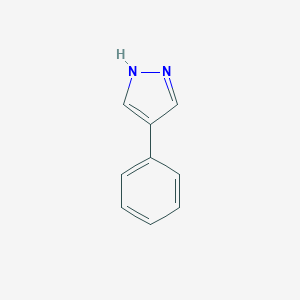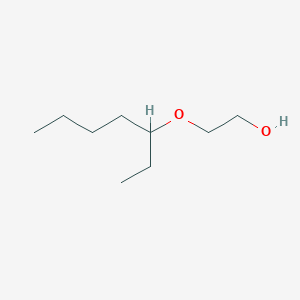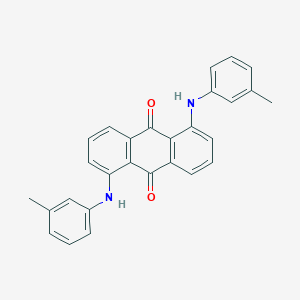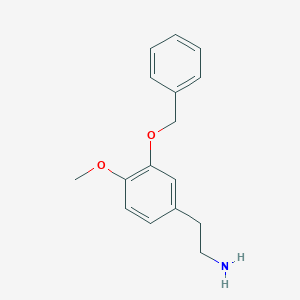
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine
Descripción general
Descripción
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine, also known as 2-(3-benzyloxy-4-methoxyphenyl)ethanamine, is an organic compound belonging to the class of phenethylamines. It is an intermediate compound in the synthesis of a variety of compounds, such as drugs, pesticides, and other organic molecules. This compound is widely used in the pharmaceutical industry, as it is a key intermediate in the synthesis of various drugs. Furthermore, this compound has been studied for its potential applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
1. Analytical Detection and Quantification
- High-Performance Liquid Chromatography (HPLC) Methodology : This compound and similar derivatives have been analyzed using HPLC methods for detection and quantification in clinical toxicology, particularly in cases of intoxication. A study developed an HPLC method for detecting these compounds in human serum, highlighting its application in medical toxicology and emergency patient care (Poklis et al., 2013).
2. Study of Intoxications
- Case Studies of Intoxication : Research has documented cases of intoxication involving derivatives of this compound, providing insights into clinical manifestations and treatment approaches. For instance, a study reported on a severe intoxication case, using HPLC-MS/MS for detection and quantification in serum and urine (Poklis et al., 2014).
3. Pharmacology and Toxicology
- Neurochemical Pharmacology : Studies have explored the neurochemical pharmacology of similar compounds, particularly their role as potent agonists at certain receptor sites. This research is significant in understanding their hallucinogenic properties and potential risks (Eshleman et al., 2018).
4. Development of Therapeutic Agents
- Synthesis for Antibacterial Agents : Research has been conducted on synthesizing derivatives for potential antibacterial applications, focusing on biofilm inhibition against specific bacterial strains, such as Escherichia coli. This research is promising for developing new therapeutic agents (Abbasi et al., 2019).
5. Forensic Analysis
- Identification in Forensic Science : The compound and its analogues have been identified in forensic analysis, crucial for crime laboratories dealing with new psychoactive substances. Techniques like gas chromatography–mass spectrometry are used for this purpose (Lum et al., 2016).
6. Metabolic Studies
- Metabolism Analysis : Studies have analyzed the metabolism of similar compounds to understand their biotransformation pathways. This research is vital for pharmacokinetics and drug-drug interaction studies (Nielsen et al., 2017).
Safety and Hazards
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine are currently unknown. This compound is structurally similar to 2-phenethylamines, which have been found to interact with various receptors such as adrenoceptors, dopamine receptors, and others . .
Biochemical Pathways
2-phenethylamines are known to be involved in various metabolic pathways
Análisis Bioquímico
Biochemical Properties
It is known that benzylic compounds, such as this one, can undergo reactions like free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have specific subcellular localizations, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propiedades
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPYIHOTQGSJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383183 | |
| Record name | 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36455-21-7 | |
| Record name | 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

